

In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

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Compound of Interest

Compound Name: 2,4-Dimethylpyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethylpyridin-3-amine**, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, structural information, a potential synthetic route, and explores its relevance within the broader context of pyridine-based compounds in drug discovery. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.

Chemical Identity and Structure

2,4-Dimethylpyridin-3-amine is a heterocyclic aromatic amine. Its core structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an amine group at position 3.

CAS Number: 1073-21-8

Molecular Formula: C₇H₁₀N₂

Molecular Weight: 122.17 g/mol

Structure:

Synonyms:

- 3-Amino-2,4-dimethylpyridine
- 2,4-Lutidin-3-amine

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

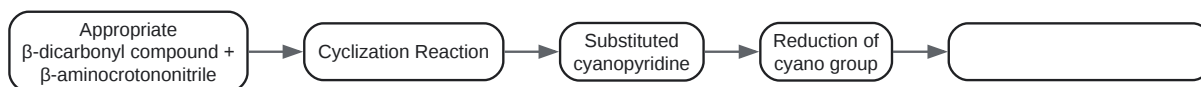
Property	Value	Reference
Molecular Weight	122.17 g/mol	[1]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
CAS Number	1073-21-8	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,4-Dimethylpyridin-3-amine** is not readily available in the surveyed literature, a plausible synthetic route can be inferred from established methods for preparing structurally similar aminopyridines. A relevant example is the synthesis of the isomeric 2-amino-4,6-dimethylpyridine, which can be achieved through a two-step process.[3] This methodology could potentially be adapted to yield the target compound.

Hypothetical Synthetic Pathway:

A potential synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group. One possible strategy is outlined below.



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Figure 1: A generalized synthetic pathway for aminopyridines.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-4,6-dimethylpyridine[3])

This is an adapted protocol and would require optimization for the synthesis of **2,4-Dimethylpyridin-3-amine**.

Step 1: Synthesis of an Intermediate (e.g., a substituted cyanopyridine)

A suitable β -dicarbonyl compound would be reacted with a β -aminocrotononitrile derivative in the presence of a base and a suitable solvent. The reaction mixture would be heated to promote cyclization and the formation of the pyridine ring.

Step 2: Reduction of the Cyano Group to an Amine

The resulting cyanopyridine intermediate would then be subjected to a reduction reaction to convert the cyano group into a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

Purification:

The final product would be purified using standard laboratory techniques, such as column chromatography or recrystallization, to obtain high-purity **2,4-Dimethylpyridin-3-amine**.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Substituted aminopyridines, in particular, serve as crucial intermediates in the synthesis of more complex molecules with diverse biological activities.

While specific biological data for **2,4-Dimethylpyridin-3-amine** is sparse in the public domain, its structural motifs suggest potential for interaction with various biological targets. The presence of the amino group provides a key site for further chemical modification, allowing for the generation of libraries of related compounds for screening in drug discovery programs.

Potential Areas of Investigation:

- **Kinase Inhibitors:** The aminopyridine core is a common feature in many kinase inhibitors.
- **GPCR Ligands:** The aromatic nature and hydrogen bonding capabilities of the molecule could allow for interactions with G-protein coupled receptors.
- **Scaffold for Combinatorial Chemistry:** Its structure makes it an attractive building block for the synthesis of compound libraries for high-throughput screening.

Conclusion

2,4-Dimethylpyridin-3-amine represents a chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While detailed biological characterization is not yet available, its structural relationship to a vast number of biologically active pyridine derivatives suggests its utility as a versatile building block for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, adapted from related compounds, provide a starting point for its preparation and subsequent investigation. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related aminopyridine derivatives.

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